3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2S2/c1-2-15-5-3-4-11-24(15)18(26)13-29-21-23-17-10-12-28-19(17)20(27)25(21)16-8-6-14(22)7-9-16/h6-9,15H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXSUMKEGXXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Structure and Synthesis
The structure of the compound features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a piperidine-derived moiety. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups that enhance biological activity.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the one showed promising activity against both gram-positive and gram-negative bacteria. For instance:
- Compound A demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics.
- Structure-activity relationship (SAR) studies suggested that modifications in substituents directly influence antimicrobial potency .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. A recent study highlighted its efficacy against several cancer cell lines:
- SU-DHL-6 : IC50 = 0.55 μM
- WSU-DLCL-2 : IC50 = 0.95 μM
- K562 : IC50 = 1.68 μM
These results indicate that the compound can induce apoptosis in cancer cells and inhibit cell migration . The low toxicity against normal cells (CC50 = 15.09 μM) suggests a favorable therapeutic index .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been documented. For example:
- Inhibitory effects on 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) were observed, which is crucial for regulating steroid hormone levels. Compounds derived from similar scaffolds showed moderate inhibition (36% at 1 μM) .
- Additionally, thieno[3,2-d]pyrimidines have been identified as phosphodiesterase (PDE) inhibitors, particularly against PDE4, which is involved in cAMP signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thieno[3,2-d]pyrimidine derivatives against bacterial strains and found that modifications in the bromophenyl group significantly enhanced antibacterial activity compared to unmodified compounds .
- Cancer Cell Line Studies : The compound was tested against lymphoma cell lines where it not only inhibited proliferation but also induced morphological changes indicative of apoptosis .
Scientific Research Applications
Cereblon Ligands and Protein Degradation
One of the prominent applications of this compound is its role as a cereblon E3 ligase binding agent. Cereblon is part of the ubiquitin-proteasome system that regulates protein degradation. Compounds that can bind to cereblon can induce the ubiquitination and subsequent degradation of specific target proteins. This mechanism has been utilized in developing therapies for multiple myeloma, where compounds like thalidomide have shown efficacy by altering the specificity of the cereblon complex to degrade Ikaros and Aiolos transcription factors essential for tumor growth .
Anticancer Activity
The thieno[3,2-d]pyrimidin scaffold has been associated with various anticancer activities. Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival. The ability to target specific proteins for degradation suggests potential use in personalized cancer therapies where specific oncogenic proteins are overexpressed .
Targeted Therapy
The bifunctional nature of this compound allows it to serve as a targeted therapeutic agent by recruiting cellular machinery to eliminate harmful proteins selectively. This approach aligns with current trends in precision medicine, where treatments are tailored based on individual tumor profiles and molecular characteristics .
Combination Therapies
In addition to its standalone applications, this compound can be explored in combination with other therapeutic agents to enhance efficacy and reduce side effects. For instance, pairing it with traditional chemotherapeutics could improve outcomes in resistant cancer types by overcoming mechanisms of drug resistance through targeted degradation pathways .
Table: Summary of Research Findings on Applications
Comparison with Similar Compounds
Variations in the Sulfanyl-Ethyl Substituent
The sulfanyl-ethyl side chain is a critical pharmacophoric element. Modifications here significantly alter physicochemical properties and target interactions:
Key Observations :
- The ethylpiperidine group in the target compound likely improves membrane permeability compared to the polar methoxy group in .
Aryl Group Modifications
The 4-bromophenyl group at position 3 is a common feature, but other halogenated or substituted aryl groups are observed:
Key Observations :
- Chlorine in may enhance metabolic stability compared to bromine but with reduced van der Waals interactions.
- The biphenylyl group in could improve binding affinity to hydrophobic protein pockets but may increase molecular weight and logP.
Core Structure Differences
Modifications to the thieno[3,2-d]pyrimidin-4-one core influence ring saturation and fusion patterns:
Key Observations :
- The partially saturated core in the target compound may offer a balance between planarity (for target binding) and solubility.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured?
Methodological Answer:
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves multicomponent reactions. For example, analogous compounds are synthesized via acid-catalyzed condensation of core scaffolds (e.g., 4-hydroxycoumarin or thiourea) with aldehydes and amines . Key steps include:
- Catalytic Acid Use : p-Toluenesulfonic acid (pTSA) is effective for cyclocondensation, as demonstrated in the synthesis of chromeno-pyrimidine derivatives .
- Purification : Column chromatography or recrystallization ensures purity. For structurally similar compounds, single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry and eliminates stereochemical ambiguities .
- Purity Validation : Combine HPLC (>95% purity) with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to detect byproducts .
Basic: Which spectroscopic and computational techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for sulfanyl (-S-), piperidinyl, and bromophenyl signals. For example, the ethylpiperidin-2-one moiety shows distinct methyl/methylene proton splitting (δ 1.2–3.5 ppm) and carbonyl carbon signals (δ ~170 ppm) .
- SC-XRD : Resolve steric clashes or tautomerism in the thieno-pyrimidine core. Evidence from analogous compounds shows SC-XRD confirms bond angles (e.g., C–S–C ~105°) and coplanarity of heterocyclic rings .
- Computational Validation : Density functional theory (DFT) optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity. Match computed vs. experimental IR or UV-Vis spectra to validate tautomeric forms .
Advanced: How can reaction conditions be optimized for improved yield and scalability?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For instance, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic reactions, improving yield by 20–30% .
- Machine Learning : Bayesian optimization algorithms outperform traditional trial-and-error by identifying non-linear relationships between variables (e.g., solvent polarity vs. cyclization efficiency) .
- Scale-Up Challenges : Transition from batch to continuous-flow reactors to mitigate heat/mass transfer issues. Pilot studies on similar heterocycles show 90% yield retention at >10 g scale .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Reassessment : Contradictions often arise from undetected impurities (e.g., regioisomers). Reanalyze batches via LC-MS and SC-XRD .
- Target Engagement Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity directly. For example, piperidinyl derivatives show nM-level kinase inhibition in SPR but µM in cell assays due to membrane permeability issues .
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .
Advanced: What computational strategies predict physicochemical properties and bioavailability?
Methodological Answer:
- ADMET Prediction : Use QikProp or SwissADME to calculate logP (target: 2–5), polar surface area (<140 Ų), and P-glycoprotein inhibition risk. For example, the ethylpiperidin-2-one group in this compound may enhance CNS penetration due to moderate logP (~3.5) .
- Solubility Enhancement : Molecular dynamics (MD) simulations identify optimal co-solvents (e.g., PEG 400) by modeling solute-solvent interactions. Experimental validation via shake-flask method at pH 1–7 is critical .
- Bioavailability Optimization : Replace the bromophenyl group with trifluoromethyl (CF₃) to improve metabolic stability, as seen in analogs with 90% oral bioavailability .
Advanced: How to design experiments for assessing solubility and formulation stability?
Methodological Answer:
- High-Throughput Screening (HTS) : Test solubility in 96-well plates using PBS, DMSO, and lipid-based carriers. For similar compounds, cyclodextrin complexes improve aqueous solubility by 10-fold .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-PDA; sulfanyl groups are prone to oxidation, requiring antioxidant additives (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
